- Reagent-dictated site selectivity in intermolecular aliphatic C-H functionalizations using nitrogen-centered radicals, Chemical Science, 2018, 9(24), 5360-5365

Cas no 4737-41-1 (3-(chloromethyl)pentane)

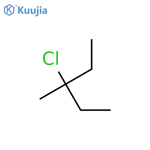

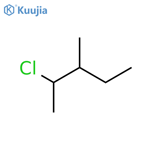

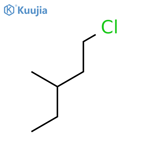

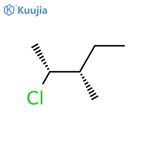

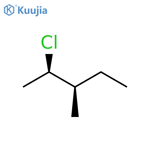

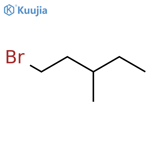

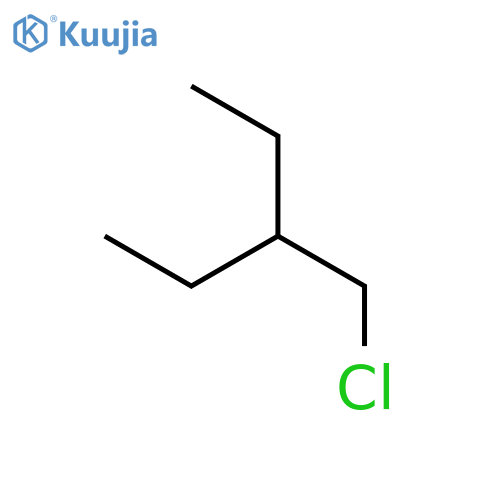

3-(chloromethyl)pentane structure

商品名:3-(chloromethyl)pentane

3-(chloromethyl)pentane 化学的及び物理的性質

名前と識別子

-

- 3-(chloromethyl)pentane

- Pentane, 3-(chloromethyl)-

- 1-chloro-2-ethylbutane

- 2-Ethyl-1-chlorobutane

- 2-Ethylbutyl chloride

- 3-chloromethyl-pentane

- SCHEMBL246805

- 2-ethyl-butyl chloride

- PQHNRODYYLFLRE-UHFFFAOYSA-

- InChI=1/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3

- 4737-41-1

- 3-chloromethylpentane

- Pentane, 3-(chloromethyl)

- DTXSID9063588

- 3-(Chloromethyl)pentane, 95%

- EN300-124123

- AKOS000262235

-

- MDL: MFCD01321261

- インチ: InChI=1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3

- InChIKey: PQHNRODYYLFLRE-UHFFFAOYSA-N

- ほほえんだ: CCC(CC)CCl

計算された属性

- せいみつぶんしりょう: 120.07069

- どういたいしつりょう: 120.0705781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 31.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.891 g/mL at 25 °C(lit.)

- ゆうかいてん: -35.1°C (estimate)

- ふってん: 126-128 °C/753 mmHg(lit.)

- フラッシュポイント: 華氏温度:66.2°f

摂氏度:19°c - 屈折率: n20/D 1.423(lit.)

- ようかいど: ほとんど溶けない(0.093 g/l)(25ºC)、

- PSA: 0

- ようかいせい: 未確定

3-(chloromethyl)pentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124123-0.5g |

3-(chloromethyl)pentane |

4737-41-1 | 0.5g |

$713.0 | 2023-06-08 | ||

| Enamine | EN300-124123-2.5g |

3-(chloromethyl)pentane |

4737-41-1 | 2.5g |

$1454.0 | 2023-06-08 | ||

| Enamine | EN300-124123-2500mg |

3-(chloromethyl)pentane |

4737-41-1 | 2500mg |

$810.0 | 2023-10-02 | ||

| Enamine | EN300-124123-250mg |

3-(chloromethyl)pentane |

4737-41-1 | 250mg |

$381.0 | 2023-10-02 | ||

| Enamine | EN300-124123-5000mg |

3-(chloromethyl)pentane |

4737-41-1 | 5000mg |

$1199.0 | 2023-10-02 | ||

| Enamine | EN300-124123-1.0g |

3-(chloromethyl)pentane |

4737-41-1 | 1g |

$743.0 | 2023-06-08 | ||

| Enamine | EN300-124123-5.0g |

3-(chloromethyl)pentane |

4737-41-1 | 5g |

$2152.0 | 2023-06-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 470163-25ML |

3-(chloromethyl)pentane |

4737-41-1 | 25ml |

¥1275.19 | 2023-12-06 | ||

| Enamine | EN300-124123-10.0g |

3-(chloromethyl)pentane |

4737-41-1 | 10g |

$3191.0 | 2023-06-08 | ||

| Enamine | EN300-124123-50mg |

3-(chloromethyl)pentane |

4737-41-1 | 50mg |

$348.0 | 2023-10-02 |

3-(chloromethyl)pentane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: (Trifluoromethyl)benzene , Cesium carbonate , N-Chloro-N-(1,1-dimethylethyl)-3,5-bis(trifluoromethyl)benzamide Catalysts: Benzoyl peroxide ; rt → 65 °C; 7 h, 65 °C; rt → 65 °C; 17 h, 65 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Carbon tetrachloride , N-(1,1-Dimethylethyl)-N-[(1-phenylethenyl)oxy]-3,5-bis(trifluoromethyl)benzamide Solvents: (Trifluoromethyl)benzene ; 16 h, rt → 60 °C

リファレンス

- Diversification of aliphatic C-H bonds in small molecules and polyolefins through radical chain transfer, Science (Washington, 2022, 375(6580), 545-550

合成方法 3

はんのうじょうけん

1.1 Reagents: Bromotrichloromethane , 2769993-47-5 Solvents: Nitromethane ; 5 min, rt; cooled; 24 h, 28 °C

リファレンス

- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

3-(chloromethyl)pentane Preparation Products

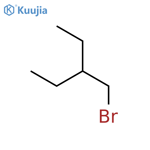

- 3-(Bromomethyl)pentane (3814-34-4)

- Pentane,3-chloro-3-methyl- (918-84-3)

- 2-chloro-3-methylpentane (24319-09-3)

- Pentane, 2-chloro-3-methyl-, (R*,S*)- (9CI) (53520-46-0)

- 3-Bromo-3-methylpentane (25346-31-0)

- 3-(chloromethyl)pentane (4737-41-1)

- 2-bromo-3-methylpentane (62168-41-6)

- Pentane, 2-chloro-3-methyl-, (R*,R*)- (9CI) (53521-23-6)

- Pentane,1-bromo-3-methyl- (51116-73-5)

- Pentane, 1-chloro-3-methyl- (62016-93-7)

3-(chloromethyl)pentane 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

4737-41-1 (3-(chloromethyl)pentane) 関連製品

- 14753-05-0(1-Chloro-2-methylpentane)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1189426-16-1(Sulfadiazine-13C6)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量